1-[2-(2-Hydroxyethoxy)ethylamino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile
Description
1-[2-(2-Hydroxyethoxy)ethylamino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile is a pyrido[1,2-a]benzimidazole derivative characterized by a 3-propyl substituent at position 3 and a 2-(2-hydroxyethoxy)ethylamino group at position 1. The core pyrido[1,2-a]benzimidazole scaffold is a fused heterocyclic system known for its pharmacological versatility, particularly in targeting enzymes and receptors involved in inflammation, cancer, and infectious diseases .
Properties
Molecular Formula |
C19H22N4O2 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
1-[2-(2-hydroxyethoxy)ethylamino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C19H22N4O2/c1-2-5-14-12-18(21-8-10-25-11-9-24)23-17-7-4-3-6-16(17)22-19(23)15(14)13-20/h3-4,6-7,12,21,24H,2,5,8-11H2,1H3 |
InChI Key |
JYVVZMATLGYPMB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C2=NC3=CC=CC=C3N2C(=C1)NCCOCCO)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-Hydroxyethoxy)ethylamino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multiple steps. One common method includes the reaction of 2-(2-aminoethoxy)ethanol with a mixture of an aromatic aldehyde and the methyl esters of acetylpyruvic acids . This reaction yields 5-aryl-4-acyl-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-3-pyrrolin-2-ones, which can be further processed to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-Hydroxyethoxy)ethylamino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-[2-(2-Hydroxyethoxy)ethylamino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(2-Hydroxyethoxy)ethylamino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrido[1,2-a]benzimidazole derivatives are structurally diverse, with variations in substituents significantly influencing their physicochemical and biological properties. Below is a detailed comparison of the target compound with key analogs:
Table 1: Structural and Functional Comparison of Pyrido[1,2-a]benzimidazole Derivatives
Key Observations:
Substituent Impact on Solubility: The target compound’s 2-(2-hydroxyethoxy)ethylamino group likely improves aqueous solubility compared to dimethylaminoethyl () or isobutylamino () analogs, aligning with trends observed in hydroxypropylamino derivatives () . Halogenated analogs (e.g., ) exhibit reduced solubility due to non-polar chloro substituents .
Biological Activity Trends: The 4-fluorobenzyl substituent in compound 3i () correlates with potent anti-TB activity, suggesting electron-withdrawing groups enhance efficacy against mycobacteria . Dimethylaminoethyl and diethylaminopropyl side chains (Evidences 1, 4) are linked to enzyme modulation (e.g., KLK7), highlighting the role of tertiary amines in targeting proteases .
Molecular Weight and Drug-Likeness :
- Most analogs fall within 300–350 Da, adhering to Lipinski’s rule for oral bioavailability. The target compound’s estimated weight (~350 Da) positions it within this favorable range .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
